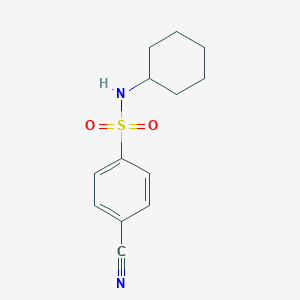

4-cyano-N-cyclohexylbenzenesulfonamide

Description

4-Cyano-N-cyclohexylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a cyano (-CN) group at the para position and a cyclohexyl moiety attached to the sulfonamide nitrogen.

Properties

Molecular Formula |

C13H16N2O2S |

|---|---|

Molecular Weight |

264.35 g/mol |

IUPAC Name |

4-cyano-N-cyclohexylbenzenesulfonamide |

InChI |

InChI=1S/C13H16N2O2S/c14-10-11-6-8-13(9-7-11)18(16,17)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2 |

InChI Key |

BIJWSQXNXMJXML-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Conformational Features

Sulfonamides with cyclohexyl substituents commonly adopt an L-shaped conformation , as observed in crystallographic studies of analogues such as:

- 4-Chloro-N-cyclohexylbenzenesulfonamide : The central C–S–N–C torsion angle is 78.0(2)°, with the cyclohexyl ring in a chair conformation. Molecules form cyclic dimers via N–H⋯O hydrogen bonds .

- 4-Bromo-N-cyclohexylbenzenesulfonamide : Exhibits a nearly identical L-shaped geometry (C–S–N–C torsion angle = −77.8(3)°) and supramolecular chains mediated by N–H⋯O interactions .

The cyano group in 4-cyano-N-cyclohexylbenzenesulfonamide is a strong electron-withdrawing substituent, likely enhancing the acidity of the sulfonamide N–H compared to halogenated analogues. This could influence hydrogen-bonding patterns and crystal packing, though experimental confirmation is needed.

Electronic and Pharmacological Implications

- Halogen vs. Cyano Substituents: Halogens (Cl, Br) are moderately electron-withdrawing, while the cyano group is significantly stronger. This difference may alter the compound’s solubility, acidity (pKa of N–H), and interactions with biological targets.

- Pharmacological Potential: Sulfonamides with cyclohexyl groups are explored for antimicrobial activity . The cyano derivative’s enhanced electron deficiency could improve binding to enzymes like dihydropteroate synthase, a target for sulfonamide antibiotics, though specific data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.